molecular formula C26H18F2N2O2 B420418 4-FLUORO-N-[2'-(4-FLUOROBENZAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZAMIDE

4-FLUORO-N-[2'-(4-FLUOROBENZAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZAMIDE

Cat. No.: B420418
M. Wt: 428.4g/mol
InChI Key: BAFCKXBBBNTJLW-UHFFFAOYSA-N
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Description

4-fluoro-N-{2’-[(4-fluorobenzoyl)amino]-1,1’-biphenyl-2-yl}benzamide is a synthetic organic compound with the molecular formula C26H18F2N2O3. It is characterized by the presence of fluorine atoms and benzamide groups, making it a unique compound in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2’-[(4-fluorobenzoyl)amino]-1,1’-biphenyl-2-yl}benzamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoic acid with 4-fluoroaniline to form an intermediate, which is then further reacted with biphenyl derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2’-[(4-fluorobenzoyl)amino]-1,1’-biphenyl-2-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

4-fluoro-N-{2’-[(4-fluorobenzoyl)amino]-1,1’-biphenyl-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2’-[(4-fluorobenzoyl)amino]-1,1’-biphenyl-2-yl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-{2’-[(4-fluorobenzoyl)amino]-1,1’-biphenyl-2-yl}benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual fluorine atoms and biphenyl structure contribute to its stability and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C26H18F2N2O2

Molecular Weight

428.4g/mol

IUPAC Name

4-fluoro-N-[2-[2-[(4-fluorobenzoyl)amino]phenyl]phenyl]benzamide

InChI

InChI=1S/C26H18F2N2O2/c27-19-13-9-17(10-14-19)25(31)29-23-7-3-1-5-21(23)22-6-2-4-8-24(22)30-26(32)18-11-15-20(28)16-12-18/h1-16H,(H,29,31)(H,30,32)

InChI Key

BAFCKXBBBNTJLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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